molecular formula C16H12ClN3O2 B14102135 N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14102135
M. Wt: 313.74 g/mol
InChI Key: RTCCWVDMXVEWNC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a chlorophenyl group and a hydroxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, which can be accomplished using chlorobenzene in the presence of a suitable catalyst.

    Introduction of the hydroxyphenyl group: This can be done through a similar substitution reaction, using hydroxybenzene as the reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: is similar to other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and hydroxyphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c17-11-6-2-3-7-12(11)18-16(22)14-9-13(19-20-14)10-5-1-4-8-15(10)21/h1-9,21H,(H,18,22)(H,19,20)

InChI Key

RTCCWVDMXVEWNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3Cl)O

Origin of Product

United States

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